molecular formula C10H12F3N3O4 B13529878 Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate; trifluoroacetic acid

Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate; trifluoroacetic acid

Cat. No.: B13529878
M. Wt: 295.22 g/mol
InChI Key: JNVDZKWWSSEBCQ-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate; trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrazole ring, and a trifluoroacetic acid moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the pyrazole ring. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(azetidin-3-yl)prop-2-ynoate; trifluoroacetic acid
  • 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine tetra(trifluoroacetic acid salt)

Uniqueness

Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .

Properties

Molecular Formula

C10H12F3N3O4

Molecular Weight

295.22 g/mol

IUPAC Name

methyl 5-(azetidin-3-yl)-1H-pyrazole-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)7-2-6(10-11-7)5-3-9-4-5;3-2(4,5)1(6)7/h2,5,9H,3-4H2,1H3,(H,10,11);(H,6,7)

InChI Key

JNVDZKWWSSEBCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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